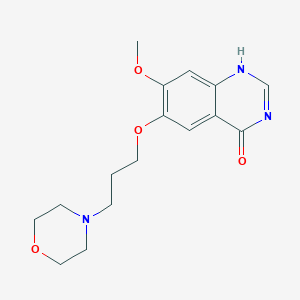

7-甲氧基-6-(3-吗啉-4-基丙氧基)喹唑啉-4(3H)-酮

描述

吉非替尼杂质5是吉非替尼的一种工艺相关杂质,吉非替尼是一种抗癌药物,主要用于治疗非小细胞肺癌。 吉非替尼作为酪氨酸激酶抑制剂,靶向表皮生长因子受体(EGFR),抑制癌细胞增殖 .

科学研究应用

吉非替尼杂质5主要用于制药行业,用于吉非替尼的质量控制和稳定性测试。 它也用于科学研究,研究吉非替尼在酸性、碱性、氧化、热和光解等各种胁迫条件下的降解途径和稳定性 . 此外,它还用于分析化学,用于开发和验证分离和测定工艺相关杂质的色谱方法 .

准备方法

吉非替尼杂质5可以通过多种方法合成。其中一种方法是使初始原料2-氨基-4-甲氧基-5-(3-吗啉代丙基)氰基苯与N,N-二甲基甲酰胺二甲基缩醛反应,得到席夫碱。 然后在乙酸溶剂中与3-氯-4-氟苯胺进行热环化反应 . 另一种方法是将起始原料2-氨基-4-甲氧基-5-(3-吗啉基丙氧基)氰基苯与氟-4-氯苯胺和乙酸溶剂混合,然后重结晶,得到高纯度的吉非替尼杂质5 .

化学反应分析

吉非替尼杂质5会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括乙酸铵、乙腈和磷酸 . 这些反应形成的主要产物包括5-羟基-4-甲氧基-2-硝基苯甲酸,这是一种潜在的遗传毒性杂质 .

作用机制

吉非替尼杂质5与吉非替尼一样,抑制与跨膜细胞表面受体相关的酪氨酸激酶的胞内磷酸化,包括EGFR。 通过与酶的腺苷三磷酸(ATP)结合位点结合,它抑制EGFR酪氨酸激酶在激活抗凋亡Ras信号转导级联中的功能,从而抑制恶性细胞增殖 .

相似化合物的比较

吉非替尼杂质5与吉非替尼的其他工艺相关杂质相似,例如5-羟基-4-甲氧基-2-硝基苯甲酸和其他降解产物。 它的结构和形成过程是独一无二的,这使得它成为质量控制和稳定性测试的关键杂质 . 其他类似化合物包括厄洛替尼和其他EGFR抑制剂,它们也靶向EGFR酪氨酸激酶结构域,但可能具有不同的杂质谱和降解途径 .

生物活性

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, also known as a gefitinib impurity, is a quinazoline derivative that plays a significant role as an intermediate in the synthesis of gefitinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. This compound exhibits various biological activities, primarily related to its anticancer properties through inhibition of key signaling pathways involved in tumor proliferation and survival.

- Molecular Formula : CHNO

- Molecular Weight : 319.36 g/mol

- CAS Number : 199327-61-2

- Appearance : White solid

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one functions primarily as a selective inhibitor of the EGFR, which is crucial for regulating cellular processes such as proliferation, survival, and differentiation. By binding to the ATP-binding site of the receptor, this compound disrupts downstream signaling pathways that lead to cancer cell growth.

Key Mechanisms:

- Inhibition of Tyrosine Kinase Activity : The compound competes with ATP for binding to the kinase domain of EGFR, leading to decreased phosphorylation and activation of downstream signaling cascades.

- Induction of Apoptosis : By inhibiting EGFR signaling, the compound can promote programmed cell death in cancer cells.

- Reduction of Tumor Growth : Studies indicate that quinazoline derivatives can significantly reduce tumor size in various cancer models through their cytotoxic effects.

Anticancer Studies

Research has demonstrated the efficacy of quinazoline derivatives, including 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, against various cancer cell lines. Notable findings include:

- Cytotoxicity : The compound exhibits cytotoxic effects against breast cancer (MCF-7) and other tumor cell lines with IC values typically below 10 μM, indicating potent activity against these cells .

- Selectivity : It has been shown to have negligible cytotoxicity against normal human vascular endothelial cells (HUVEC), highlighting its potential as a selective anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one with the active site of EGFR. These studies reveal strong interactions with critical residues within the receptor's binding pocket, confirming its potential as an effective inhibitor .

Comparative Activity Table

| Compound Name | IC (μM) | Target Cell Line | Reference |

|---|---|---|---|

| 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | <10 | MCF-7 | |

| Pyrazolo[1,5-c] quinazoline derivatives | 6.43 | MCF-7 | |

| Gefitinib | 0.01 - 0.05 | Various |

Case Studies

- Hybrid Quinazoline Derivatives : A study synthesized novel hybrid structures combining quinazoline with pyrazolinone and imidazolinone rings, demonstrating enhanced cytotoxicity against MCF-7 cells compared to traditional quinazolines .

- Structure Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazoline core significantly impact biological activity. For instance, substitutions at the C-6 and C-7 positions enhance binding affinity and cytotoxic effects against cancer cells .

属性

IUPAC Name |

7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBWLXSYCFZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439401 | |

| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199327-61-2 | |

| Record name | 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199327-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-6-(3-(4-morpholinyl)propoxy)-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199327612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one; [containing < 0.5 % formamide (EC No 200-842-0)]; [containing ≥ 0.5 % formamide (EC No 200-842-0) ] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YH59H93M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the conditions that lead to the formation of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one from Gefitinib?

A1: The research paper highlights that 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (referred to as GFT-DP1 in the study) is formed through the acid hydrolysis of Gefitinib. The study specifically followed the ICH guidelines Q1A(R2) for stress degradation testing [].

Q2: How was the structure of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one confirmed in the study?

A2: The researchers utilized a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of this degradation product. They employed both 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR techniques to assign proton and carbon chemical shifts, providing a comprehensive structural characterization of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。